Chiral Identity: (R)-Configuration as a Defined, Non‑Interchangeable Stereochemical Parameter
The compound is explicitly designated as the (R)-enantiomer at the 2‑methyl stereocenter. The patent discloses that compounds of Formula (I) wherein R¹ = CH₃ and R² = CH₃ may exist as enantiomers, and biological activity resides predominantly in one enantiomeric series [1]. Although the patent does not publish numerical eudismic ratios for this specific example, the explicit naming of the (R)-form indicates that it is the stereochemically defined, biologically evaluated entity. The (S)-enantiomer (CAS not assigned) and the racemate represent different chemical entities with unvalidated activity profiles, precluding their use as drop‑in replacements [1].
| Evidence Dimension | Stereochemical identity (enantiomeric purity) |
|---|---|
| Target Compound Data | (R)-enantiomer (CAS 1620680-33-2); specified chiral configuration |
| Comparator Or Baseline | (S)-enantiomer (not individually characterised in accessible data) and racemic mixture |
| Quantified Difference | Not quantified in accessible sources; patent disclosures indicate enantiomer‑dependent activity [1] |
| Conditions | Chiral synthesis via (R)-3-aminobutanol-derived intermediates as described in WO2014114249A1 [1] |
Why This Matters
For reproducible pharmacology, only the (R)-enantiomer guarantees consistency with the patent‑reported biological data; the (S)-form or racemate may exhibit reduced potency, altered selectivity, or divergent pharmacokinetics.
- [1] Wan, Z.; Zhang, X. Bicyclic Pyrimidone Compounds as Inhibitors of Lp-PLA2. WO2014114249A1, 2014. See Formula (I) and the description of stereoisomers. View Source
